molecular formula C8H7FN4O B1405994 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole CAS No. 1522399-03-6

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole

Cat. No. B1405994
M. Wt: 194.17 g/mol
InChI Key: YXCUWHWUUNHDLR-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole is a chemical compound that has been studied for various applications. It has been characterized as a PET imaging ligand for metabotropic glutamate receptor 2 . This receptor is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Synthetic compounds with a tri- and tetra-substituted imidazole scaffold, including structures related to "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole," are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These compounds are designed based on the crystal structures of p38 in complex with small organic ligands, aiming for high binding selectivity and potency by occupying specific hydrophobic pockets and achieving a double hydrogen bond interaction in the hinge region. This approach supports the development of selective kinase inhibitors with potential therapeutic applications in inflammatory diseases (Scior et al., 2011).

Tetrazole in Medicinal Chemistry

Tetrazole moieties, such as "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole," have gained popularity in medicinal chemistry due to their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Tetrazoles can replace the carboxyl group in drugs to increase lipophilicity and bioavailability while reducing side effects. This heterocyclic moiety is considered an important pharmacophore in the development of new drugs, facilitating further research and development in the pharmaceutical and clinical fields (Patowary et al., 2021).

Synthesis of Fluorinated Compounds

Research on "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole" and related compounds focuses on developing practical synthesis methods for fluorinated compounds, which are key intermediates in the manufacture of various pharmaceuticals. These studies aim to overcome challenges associated with the cost and toxicity of traditional synthesis methods by exploring alternative routes that offer high yield, reduced pollution, and simplified procedures, contributing to the broader application of fluorinated compounds in drug development and other industries (Qiu et al., 2009).

Antiviral Applications of Tetrazole Derivatives

The tetrazole scaffold, including derivatives of "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole," is investigated for its potential antiviral properties. These studies explore tetrazole-based molecules' ability to inhibit various viruses, including influenza, HIV, and HCV, by leveraging the bio-isosteric characteristics of the tetrazole group to develop new compounds with enhanced bioactivity profiles. This research direction underscores the ongoing need for novel antiviral agents capable of addressing the challenges posed by viral mutations and resistance (Yogesh & Srivastava, 2021).

Tetrazole Energetic Metal Complexes

"5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole" and similar tetrazole compounds are also of interest in the field of energetic materials. Research focuses on tetrazole energetic metal complexes (TEMCs), exploring synthesis processes and structural properties to develop materials with high yield, less pollution, and significant performance advantages. These studies aim to enhance our understanding of TEMCs and their potential applications in various industries, including defense and materials science (Li Yin-chuan, 2011).

Safety And Hazards

The safety data sheet for a related compound, 2-Fluoro-4-methoxyphenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c1-14-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCUWHWUUNHDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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